Ácido (4-formilnaftalen-1-il)borónico

Descripción general

Descripción

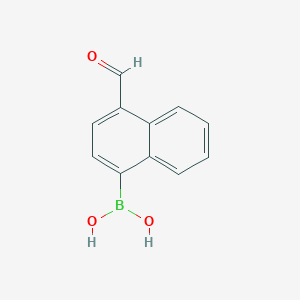

(4-Formylnaphthalen-1-yl)boronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a naphthalene ring with a formyl group at the 4-position.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Boronic acids, including (4-formylnaphthalen-1-yl)boronic acid, have been investigated for their anticancer properties. Research indicates that modifications of boronic acids can enhance their selectivity and efficacy against various cancer types. For instance, studies have shown that certain derivatives exhibit significant cytotoxic effects against melanoma and breast cancer cells . The introduction of the boronic acid moiety can improve the pharmacokinetic properties of bioactive compounds, leading to better therapeutic outcomes.

Clinical Trials and Drug Development

The compound's structural features allow it to participate in drug discovery processes. Boronic acids have been incorporated into several clinical trials, particularly in combination therapies for hematological malignancies. For example, ongoing studies are assessing the efficacy of (4-formylnaphthalen-1-yl)boronic acid derivatives alongside established drugs like bortezomib . The ability to modify existing drugs with boronic acid groups opens avenues for overcoming drug resistance in cancer treatments.

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

(4-Formylnaphthalen-1-yl)boronic acid is a valuable reagent in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The compound's reactivity allows it to couple with various electrophiles effectively, facilitating the construction of diverse molecular architectures .

Flow Chemistry Applications

Recent advancements in flow chemistry have enabled more efficient syntheses of boronic acids, including (4-formylnaphthalen-1-yl)boronic acid. This method enhances reaction control and minimizes side reactions, thus improving yields and purity . Flow chemistry techniques can be particularly advantageous for scaling up the production of this compound for industrial applications.

Materials Science

Organic Light Emitting Diodes (OLEDs)

(4-Formylnaphthalen-1-yl)boronic acid has potential applications in the development of OLEDs due to its photoluminescent properties. Its derivatives are being explored as blue light-emitting materials, which are crucial for enhancing the efficiency and color quality of OLED devices . The ability to tune the electronic properties through structural modifications makes boronic acids attractive candidates for next-generation optoelectronic materials.

Dye-Sensitized Solar Cells

The compound has also been investigated as a sensitizer in dye-sensitized solar cells (DSSCs). Its structural characteristics allow it to absorb light effectively and convert it into electrical energy, contributing to the development of more efficient solar energy conversion technologies . The integration of boronic acids into photovoltaic systems represents a promising direction for sustainable energy solutions.

Case Studies

Mecanismo De Acción

Target of Action

The primary target of 4-Formylnaphthalene-1-boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The 4-Formylnaphthalene-1-boronic acid interacts with its target through a process called transmetalation . In this process, formally nucleophilic organic groups, such as 4-Formylnaphthalene-1-boronic acid, are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The key biochemical pathway involved is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s known that the compound is used under specific sm coupling conditions , suggesting that its bioavailability may be influenced by these conditions.

Result of Action

The result of the action of 4-Formylnaphthalene-1-boronic acid is the formation of a new carbon-carbon bond . This is achieved through the SM coupling reaction, which is a key method for forming carbon-carbon bonds in organic synthesis .

Action Environment

The action of 4-Formylnaphthalene-1-boronic acid is influenced by the environment in which the SM coupling reaction takes place. The reaction conditions are exceptionally mild and tolerant of various functional groups . The compound is relatively stable, readily prepared, and generally environmentally benign . It should be stored in aninert atmosphere at temperatures between 2-8°C to maintain its stability and efficacy.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (4-formylnaphthalen-1-yl)boronic acid involves the Suzuki-Miyaura coupling reaction. This reaction typically employs a palladium catalyst to couple an aryl halide with a boronic acid derivative. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of (4-formylnaphthalen-1-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to enhance efficiency and scalability. The use of recyclable catalysts and solvents is also common to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: (4-Formylnaphthalen-1-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Palladium catalysts, potassium carbonate, toluene, ethanol.

Major Products Formed:

Oxidation: (4-Carboxynaphthalen-1-yl)boronic acid.

Reduction: (4-Hydroxymethylnaphthalen-1-yl)boronic acid.

Substitution: Various aryl or vinyl derivatives depending on the halide used.

Comparación Con Compuestos Similares

(4-Formylphenyl)boronic acid: Similar structure but with a phenyl ring instead of a naphthalene ring.

(3-Formylphenyl)boronic acid: Similar structure but with the formyl group at the 3-position.

(4-Carboxynaphthalen-1-yl)boronic acid: An oxidized derivative of (4-formylnaphthalen-1-yl)boronic acid

Uniqueness: (4-Formylnaphthalen-1-yl)boronic acid is unique due to its naphthalene ring structure, which imparts distinct electronic and steric properties compared to phenylboronic acids. This uniqueness makes it particularly useful in applications requiring specific reactivity and stability profiles .

Actividad Biológica

(4-Formylnaphthalen-1-yl)boronic acid is a compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

(4-Formylnaphthalen-1-yl)boronic acid has the molecular formula C₁₁H₉BO₃ and a molecular weight of approximately 200.00 g/mol. The compound features a boronic acid functional group attached to a naphthalene ring with a formyl substituent at the 4-position. This structure enables it to participate in various chemical reactions, particularly in organic synthesis, such as Suzuki-Miyaura coupling.

The biological activity of (4-formylnaphthalen-1-yl)boronic acid is primarily attributed to its ability to interact with biological systems through the boronic acid group. This group can form reversible covalent bonds with diols, which are prevalent in many biomolecules. The compound's mechanism of action includes:

- Enzyme Inhibition : Boronic acids are known to inhibit proteasomes and certain enzymes by binding to their active sites.

- Targeting Kinases : Research has indicated that derivatives of this compound can act as inhibitors for Bruton's tyrosine kinase (BTK), an enzyme involved in various cancers.

Anticancer Potential

Several studies have evaluated the anticancer potential of (4-formylnaphthalen-1-yl)boronic acid and its derivatives:

- Bruton's Tyrosine Kinase Inhibition : A study highlighted the use of (4-formylnaphthalen-1-yl)boronic acid in synthesizing naphthalene-based inhibitors for BTK, demonstrating promising results in inhibiting cell proliferation in cancer models.

- Anticonvulsant Activity : Another investigation focused on synthesizing derivatives of this compound as potential anticonvulsants, revealing significant biological activity in preclinical models.

- Cytotoxicity Studies : Research involving combretastatin A-4 analogues, which include boronic acid moieties, showed substantial cytotoxicity against MCF-7 breast cancer cells, indicating that similar compounds could have multiple cellular targets contributing to their anticancer effects .

Table 1: Summary of Key Studies on (4-formylnaphthalen-1-yl)boronic Acid

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the formyl group or the naphthalene ring can significantly influence the biological activity of (4-formylnaphthalen-1-yl)boronic acid derivatives. For instance:

- Substituent Variations : Altering substituents on the naphthalene ring can enhance or reduce the inhibitory potency against specific enzymes or cancer cell lines.

Propiedades

IUPAC Name |

(4-formylnaphthalen-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BO3/c13-7-8-5-6-11(12(14)15)10-4-2-1-3-9(8)10/h1-7,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHGTTWVFRLPRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C2=CC=CC=C12)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378451 | |

| Record name | (4-Formylnaphthalen-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332398-52-4 | |

| Record name | (4-Formylnaphthalen-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Formyl-1-naphthalene)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.